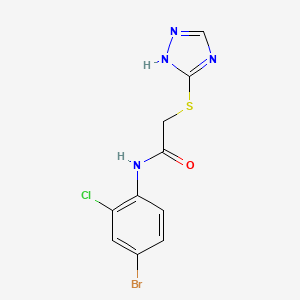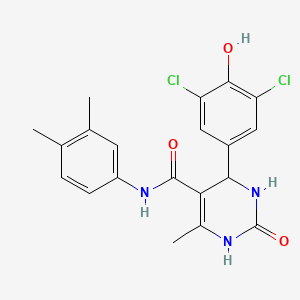
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
描述
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as BCTA, is a chemical compound that has been studied for its potential applications in scientific research. BCTA is a member of the triazole family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body. In
作用机制
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is believed to inhibit the activity of enzymes by binding to their active sites. The triazole ring in N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is thought to interact with the active site residues of the enzymes, thereby preventing their function. The thioacetamide group in N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is also believed to play a role in its inhibitory activity.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can reduce the size of tumors in mice and improve cognitive function in rats.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its specificity for certain enzymes. N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to selectively inhibit the activity of certain enzymes, which can be useful in studying their function. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its potential toxicity. N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One potential area of research is the development of N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in diseases such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its effects on cellular processes such as autophagy and protein degradation could be further explored.
科学研究应用
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential applications in scientific research, particularly in the field of enzymology. N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the activity of a number of enzymes, including but not limited to, cathepsin B, cathepsin L, and caspase-3. These enzymes are involved in a variety of cellular processes, including apoptosis, autophagy, and protein degradation. By inhibiting these enzymes, N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide may have therapeutic potential in diseases such as cancer, Alzheimer's, and Parkinson's.
属性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN4OS/c11-6-1-2-8(7(12)3-6)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYMBNKJQTIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4136577.png)

![4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4136592.png)
![N-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4136594.png)
![3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4136597.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136599.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136600.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4136612.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methoxy-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4136627.png)
![4-(2,3-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4136631.png)
![ethyl 4-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136641.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4136654.png)
![N-(3-chloro-4-methoxyphenyl)-N'-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4136669.png)
